molecular formula C16H29N4OPS B12607961 Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane CAS No. 917838-68-7

Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane

Cat. No.: B12607961
CAS No.: 917838-68-7
M. Wt: 356.5 g/mol
InChI Key: SRZNSNLVLBADQA-UHFFFAOYSA-N
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Description

Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of a hydroxy-phenyl group, a sulfanylidene moiety, and a tetrazacyclotetradecyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane typically involves multi-step organic reactions. The process begins with the preparation of the tetrazacyclotetradecyl ring, followed by the introduction of the hydroxy-phenyl and sulfanylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol.

    Substitution: The hydroxy-phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinothioic acid, P-phenyl-P-1,4,8,11-tetraazacyclotetradec-1-yl
  • Phenylphosphonothioic acid

Uniqueness

Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane is unique due to its combination of a hydroxy-phenyl group, a sulfanylidene moiety, and a tetrazacyclotetradecyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

917838-68-7

Molecular Formula

C16H29N4OPS

Molecular Weight

356.5 g/mol

IUPAC Name

hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-λ5-phosphane

InChI

InChI=1S/C16H29N4OPS/c21-22(23,16-6-2-1-3-7-16)20-14-5-10-18-12-11-17-8-4-9-19-13-15-20/h1-3,6-7,17-19H,4-5,8-15H2,(H,21,23)

InChI Key

SRZNSNLVLBADQA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCCN(CCNC1)P(=S)(C2=CC=CC=C2)O

Origin of Product

United States

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